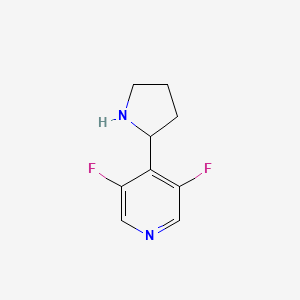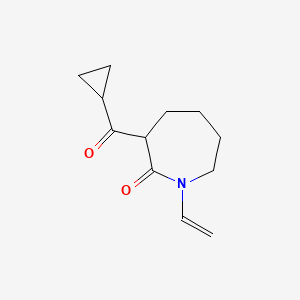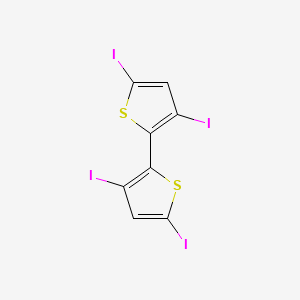
(1S)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a prop-2-enylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-3-fluorobenzaldehyde.
Formation of the Intermediate: The aldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form the corresponding (E)- or (Z)-alkene intermediate.
Reduction: The alkene intermediate is then reduced using a chiral catalyst to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of chiral catalysts to ensure high enantioselectivity.
Solvents: Selection of appropriate solvents to enhance reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(1S)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology
In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine
The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1S)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1-(5-Chloro-3-bromophenyl)prop-2-enylamine
- (1S)-1-(5-Chloro-3-iodophenyl)prop-2-enylamine
- (1S)-1-(5-Chloro-3-methylphenyl)prop-2-enylamine
Uniqueness
(1S)-1-(5-Chloro-3-fluorophenyl)prop-2-enylamine is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions with biological targets. The combination of these substituents can enhance the compound’s stability and selectivity in various applications.
Propiedades
Fórmula molecular |
C9H9ClFN |
|---|---|
Peso molecular |
185.62 g/mol |
Nombre IUPAC |
(1S)-1-(3-chloro-5-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m0/s1 |
Clave InChI |
GUTBGZJQOUGCBA-VIFPVBQESA-N |
SMILES isomérico |
C=C[C@@H](C1=CC(=CC(=C1)Cl)F)N |
SMILES canónico |
C=CC(C1=CC(=CC(=C1)Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B15234874.png)







